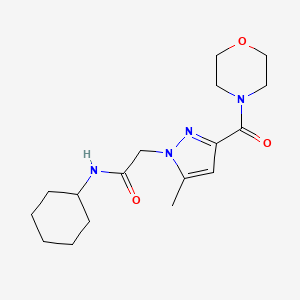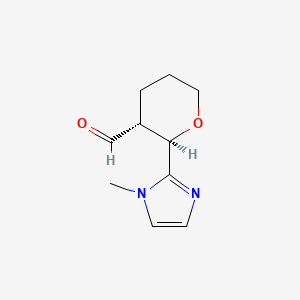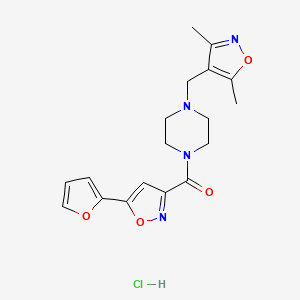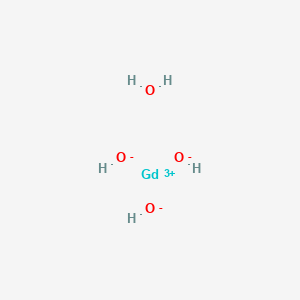
1-Cyclohexyl-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclohexene and cyclohexanone derivatives is well-documented in the provided papers. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation by direct sunlight . Similarly, photocycloaddition reactions have been used to synthesize various cyclobutane adducts from cyclohex-2-enones . Additionally, the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea under ultrasound has been reported to yield high yields of bis(cyclohexene-1-one) derivatives . These methods could potentially be adapted for the synthesis of 1-Cyclohexyl-3,3-dimethylbutan-2-one.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using techniques such as single crystal X-ray analysis . For example, the crystal structure of a cyclobutane derivative revealed a slightly distorted square-planar arrangement of the central four-membered ring . The molecular structure of 1-Cyclohexyl-3,3-dimethylbutan-2-one could be expected to show similar features, with the cyclohexyl group influencing the overall conformation of the molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions involving cyclohexene and cyclohexanone derivatives. Photodimerization and photocycloaddition reactions are common for these compounds . The formation of cyclopenta and cyclobuta fused rings from reactions with dimethyl acetylenedicarboxylate has also been reported . These reactions highlight the reactivity of the double bonds in cyclohexene derivatives, which could be relevant to the chemical behavior of 1-Cyclohexyl-3,3-dimethylbutan-2-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene and cyclohexanone derivatives are influenced by their molecular structures. Hydrogen bonding and van der Waals interactions are important for the crystal packing of these compounds . The presence of substituents such as methyl groups can affect the stability and reactivity of the molecules . The tertiary cyclohexyl cations discussed in one study provide insights into the hyperconjugative interactions that could be present in 1-Cyclohexyl-3,3-dimethylbutan-2-one .
科学的研究の応用
Cyclohexane Oxidation and Industrial Applications
Research on the oxidation of cyclohexane focuses on producing cyclohexanol and cyclohexanone, key intermediates in the production of nylon 6 and nylon 6,6. A comprehensive review discusses the catalytic materials used for cyclohexane oxidation to produce these compounds, covering various catalysts, solvents, and reaction conditions. This process is crucial for the industrial manufacture of nylons, highlighting the importance of finding efficient catalysts and optimizing reaction conditions for better selectivity and conversion rates (Abutaleb & Ali, 2021).
Environmental Applications of Cyclohexane Derivatives
Cyclodextrin-epichlorohydrin polymers, which have the ability to form inclusion complexes with various pollutants, demonstrate significant potential in environmental applications such as water and wastewater treatment. These materials are studied for their efficiency in adsorbing pollutants from aqueous solutions, offering a promising approach to environmental remediation (Crini, 2021).
Drug Delivery Systems
Cyclodextrins, cyclic oligosaccharides that can form host-guest type inclusion complexes, have found extensive applications in drug delivery systems. They can significantly modify the properties of the guest molecules, such as solubility and stability, making them valuable in pharmaceutical formulations. Their use as excipients in drug formulation is discussed in detail, highlighting their role in enhancing drug solubility, bioavailability, and safety (Challa, Ahuja, Ali, & Khar, 2005).
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-cyclohexyl-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMNILHGXBTYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3,3-dimethylbutan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)






![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)
![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)
![N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide](/img/structure/B3019302.png)

![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)
![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)